tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(4-acetylcyclohexyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a cyclohexyl ring with an acetyl substituent.
Preparation Methods
The synthesis of tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with 4-acetylcyclohexylmethyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
tert-Butyl N-[(4-acetylcyclohexyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group is stable under a variety of conditions, but can be selectively removed using strong acids or heat . This allows for the temporary protection of amine groups during multi-step synthetic processes, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate include:
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Another carbamate with a hydroxyl group instead of an acetyl group.
tert-Butyl ((4-oxocyclohexyl)methyl)carbamate: A related compound with a ketone group on the cyclohexyl ring.
The uniqueness of this compound lies in its specific structure, which combines the stability of the tert-butyl carbamate group with the reactivity of the acetyl-substituted cyclohexyl ring.
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C14H25NO3/c1-10(16)12-7-5-11(6-8-12)9-15-13(17)18-14(2,3)4/h11-12H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
TXXJXFRQFNPNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(CC1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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